molecular formula C11H11BrO2 B2625230 Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate CAS No. 1379317-16-4

Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate

Cat. No.: B2625230
CAS No.: 1379317-16-4
M. Wt: 255.111
InChI Key: AQSVNIYTALZAGY-UHFFFAOYSA-N
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Description

Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H11BrO2 It is a cyclopropane derivative, characterized by the presence of a bromophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromophenylacetic acid with diazomethane to form the cyclopropane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of catalysts such as rhodium or copper complexes can enhance the efficiency of the cyclopropanation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions. The process may include steps such as purification and isolation of the product to achieve high purity levels. Industrial production methods focus on maximizing yield and minimizing by-products to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted cyclopropane derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring imparts unique steric and electronic properties, affecting the compound’s behavior in chemical and biological systems. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(2-chlorophenyl)cyclopropane-1-carboxylate
  • Methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The position of the bromine atom on the phenyl ring also influences the compound’s steric and electronic characteristics, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSVNIYTALZAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(2-bromophenyl)cyclopropanecarboxylic acid (500 mg, 2.07 mmol) in MeOH (10 mL) was treated with a solution of concentrated aqueous HCl (0.5 mL). The resulting mixture was stirred for 16 hours at room temperature and then heated to reflux and stirred for a further 24 hours. The volatiles were evaporated and the residue was dissolved in EtOAc. The organic layer was washed with saturated solution of NaHCO3, brine and then dried over MgSO4. The solvent was removed in vacuo to give the title compound I4 (400 mg, 76%) as an orange oil; 1H NMR (400 MHz, CDCl3) δ 7.60-7.54 (m, 1H), 7.32-7.24 (m, 2H), 7.15 (m, 1H), 3.63 (s, 3H), 1.75 (d, J=3.1 Hz, 2H), 1.21 (q, J=4.0 Hz, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

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